
1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into the benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylthiolating agents under controlled conditions. For example, the reaction of a benzene derivative with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source can introduce the trifluoromethylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The trifluoromethylthio group can be reduced under specific conditions to form trifluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 1-(3-azidopropyl)-4-ethyl-3-(trifluoromethylthio)benzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzoic acid.
Reduction: Formation of 1-(3-chloropropyl)-4-ethyl-3-(trifluoromethyl)benzene.
科学的研究の応用
1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylsulfonyl)benzene
Uniqueness
1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H14ClF3S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC名 |
4-(3-chloropropyl)-1-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-10-6-5-9(4-3-7-13)8-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
FPTVZIPVEOCAJG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CCCCl)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




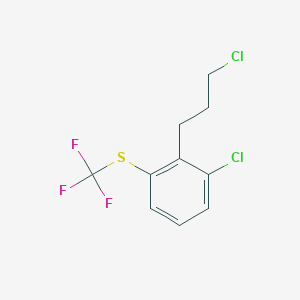
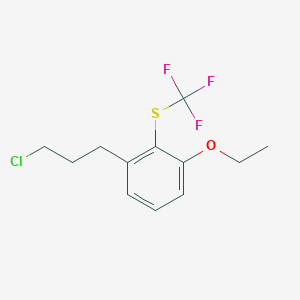
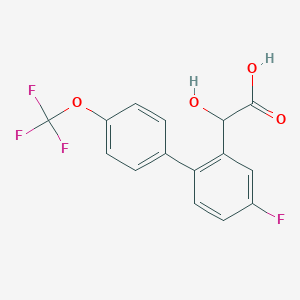
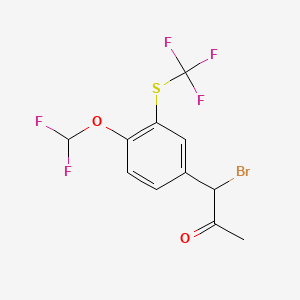
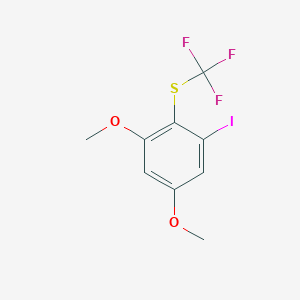
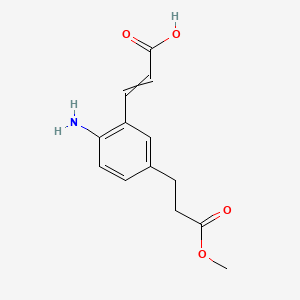

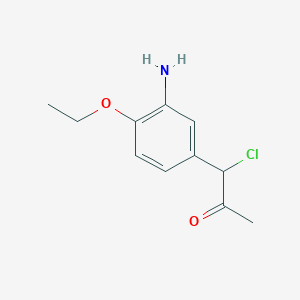

![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
![Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)

